2-(3,5-Dichlorophenoxy)acetaldehyde chemical structure and properties
2-(3,5-Dichlorophenoxy)acetaldehyde chemical structure and properties
Topic: 2-(3,5-Dichlorophenoxy)acetaldehyde: Chemical Structure, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Versatile Lipophilic Pharmacophore Intermediate
Executive Summary
2-(3,5-Dichlorophenoxy)acetaldehyde is a highly reactive, lipophilic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Characterized by the electron-deficient 3,5-dichlorophenoxy moiety, this aldehyde serves as a critical "anchor" for introducing lipophilic aryl ether motifs into drug scaffolds. Due to its susceptibility to oxidation and polymerization, it is frequently generated in situ from stable acetal precursors or reduced esters immediately prior to use. This guide outlines the structural properties, validated synthesis protocols, and downstream applications of this transient intermediate.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 2-(3,5-Dichlorophenoxy)acetaldehyde |
| Structure | 3,5-Cl₂-C₆H₃-O-CH₂-CHO |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| CAS Number | Not widely listed (Parent Acid: 587-64-4; Acetal Precursor: Generic 3,5-Cl₂-phenoxyacetal) |
| Physical State | Colorless to pale yellow oil (predicted); typically handled in solution.[1] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; insoluble in water. |
| Stability | Low. Prone to aerobic oxidation to 2-(3,5-dichlorophenoxy)acetic acid and aldol polymerization. Store as the diethyl acetal. |
Synthesis & Manufacturing Pathways
The synthesis of 2-(3,5-Dichlorophenoxy)acetaldehyde is most reliably achieved through the Acetal Hydrolysis Route or the Ester Reduction Route . The acetal route is preferred for scale-up due to the stability of the intermediate.
Synthesis Workflow Diagram
Figure 1: Primary synthetic pathways. The acetal route (top) allows for bulk storage of the precursor, while the ester route (bottom) requires strict temperature control.
Detailed Experimental Protocol: The Acetal Route
Recommended for generating the aldehyde for immediate use in reductive amination.
Step 1: Synthesis of the Diethyl Acetal Precursor
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Reagents: 3,5-Dichlorophenol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).
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Procedure:
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Dissolve 3,5-dichlorophenol in DMF (0.5 M concentration).
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Add K₂CO₃ and stir for 15 minutes at room temperature.
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Add Bromoacetaldehyde diethyl acetal dropwise.
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Heat to 80°C for 4–6 hours. Monitor by TLC (the phenol spot will disappear).
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Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.
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Result: A stable, pale oil (Acetal). Can be stored indefinitely at 4°C.
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Step 2: Hydrolysis to Aldehyde (In Situ Generation)
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Reagents: Acetal intermediate, Trifluoroacetic acid (TFA), Water, Chloroform (or DCM).
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Procedure:
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Dissolve the acetal in wet Chloroform (containing ~1% water).
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Add TFA (10–20 vol%) at 0°C.
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Stir vigorously for 1–2 hours.
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Usage: For reductive aminations, the mixture can often be concentrated to remove TFA and redissolved immediately in the reaction solvent (e.g., DCE/MeOH). Do not store the free aldehyde.
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Reactivity & Synthetic Utility[3]
The 3,5-dichlorophenoxy group acts as a lipophilic, electron-withdrawing pharmacophore. It is often used to probe hydrophobic pockets in protein targets (e.g., Thyroid Hormone Receptor β, Autotaxin).
Key Transformations
| Reaction Type | Target Motif | Reagents | Application Context |
| Reductive Amination | Secondary/Tertiary Amines | R-NH₂, NaBH(OAc)₃, DCE | Creation of linker regions in enzyme inhibitors. |
| Wittig Olefination | Vinyl Ethers / Alkenes | Ph₃P=CH-R, THF | Chain extension to form stilbene-like analogs. |
| Oxidation | Carboxylic Acid | NaClO₂, NaH₂PO₄ (Pinnick) | Re-generation of the acid if over-reduced. |
| Henry Reaction | Nitro-Alcohols | Nitromethane, Base | Precursor to phenoxy-ethylamines. |
Application Logic Diagram
Figure 2: Synthetic utility in medicinal chemistry. The aldehyde serves as a divergent point for creating amine or carbon-linked scaffolds.
Handling, Stability & Safety
Stability Profile
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Oxidation Sensitivity: High. Aldehyde rapidly oxidizes to the corresponding carboxylic acid (CAS 587-64-4) upon exposure to air.
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Polymerization: Moderate. Can undergo self-aldol condensation if stored in basic or concentrated conditions.
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Storage: Do not isolate if possible. If isolation is necessary, store under Argon at -20°C for <24 hours. Long-term storage should be in the form of the diethyl acetal .
Safety Precautions (E-E-A-T)
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Toxicity: 3,5-Dichlorophenol derivatives are toxic and potential endocrine disruptors. Handle with extreme care.
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Irritation: The aldehyde is likely a lachrymator and severe respiratory irritant.
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PPE: Use butyl rubber gloves, chemical splash goggles, and always operate within a certified fume hood.
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Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
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Parent Acid Data: PubChem. 2-(3,5-Dichlorophenoxy)acetic acid (CID 11484). National Library of Medicine.[2] [Link]
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Phenol Precursor: PubChem. 3,5-Dichlorophenol (CID 11566). National Library of Medicine.[2] [Link]
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Synthetic Methodology (Analogous): Organic Syntheses.[3] Bromoacetaldehyde Diethyl Acetal. Org. Synth. 1943, 23, 13. [Link]
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Medicinal Application (Thyroid Receptor): Kelly, M. J., et al. (2014).[4] Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist.[4] Journal of Medicinal Chemistry. [Link]
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Medicinal Application (Autotaxin): Fells, J. I., et al. (2014). Structure-based pharmacophores for Autotaxin. [Link]
Sources
- 1. US8175860B2 - Method of inhibiting the growth of Helicobacter pylori - Google Patents [patents.google.com]
- 2. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
